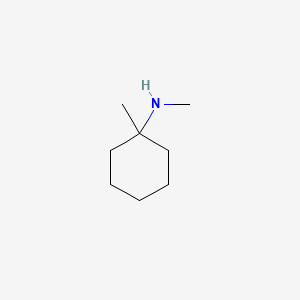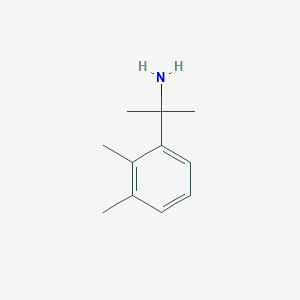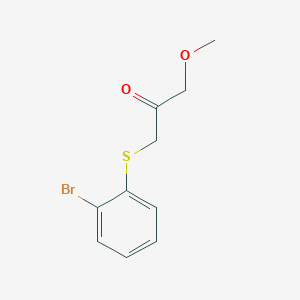
Sodium sulfoacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium sulfoacetanilide is an organic compound with the molecular formula C₈H₈NNaO₄S and a molecular weight of 237.208 g/mol . It is a sodium salt derivative of sulfoacetanilide, which is characterized by the presence of a sulfonamide group attached to an acetanilide structure. This compound is known for its applications in various chemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium sulfoacetanilide can be synthesized through the sulfonation of acetanilide. The process typically involves the reaction of acetanilide with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where acetanilide is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide to yield this compound. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium sulfoacetanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to acetanilide or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Acetanilide or other reduced forms.
Substitution: Various substituted acetanilide derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium sulfoacetanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonamide interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of sodium sulfoacetanilide involves its interaction with biological molecules through its sulfonamide group. This group can inhibit the activity of enzymes that require para-aminobenzoic acid (PABA) for their function, thereby disrupting essential metabolic pathways in microorganisms . The compound targets enzymes involved in folic acid synthesis, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfacetamide: Another sulfonamide with similar antimicrobial properties.
Sulfanilamide: A simpler sulfonamide used in various antimicrobial formulations.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Uniqueness
Sodium sulfoacetanilide is unique due to its specific structure, which combines the properties of acetanilide and sulfonamide. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in chemical synthesis.
Eigenschaften
Molekularformel |
C8H8NNaO4S |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
sodium;2-anilino-2-oxoethanesulfonate |
InChI |
InChI=1S/C8H9NO4S.Na/c10-8(6-14(11,12)13)9-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10)(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
QSMACJVMYNIECE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)

![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)

![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)







